

# Temporin G: A Technical Guide on the Antimicrobial Peptide

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## Compound of Interest

Compound Name: Temporin G

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This guide provides an in-depth overview of the **Temporin G** peptide, a member of the temporin family of antimicrobial peptides (AMPs) originally isolated from the skin of the European red frog, *Rana temporaria*.<sup>[1][2]</sup> Temporins are among the shortest known naturally occurring linear antimicrobial peptides, typically consisting of 10-13 amino acids.<sup>[3][4]</sup> They are characterized by a low positive charge and a high degree of hydrophobicity.<sup>[4]</sup> **Temporin G** has demonstrated a broad spectrum of activity, including antibacterial, anti-biofilm, and antiviral properties, making it a subject of significant interest for therapeutic development.<sup>[1][5][6]</sup>

## Core Peptide Data: Temporin G

The fundamental properties of **Temporin G** are summarized below. This peptide is C-terminally amidated, a common feature in temporins that enhances stability and activity.<sup>[7][8]</sup>

Property	Value	Reference
Full Name	Temporin G	[1]
Source Organism	Rana temporaria (European red frog)	[2]
Amino Acid Sequence	Phe-Phe-Pro-Val-Ile-Gly-Arg-Ile-Leu-Asn-Gly-Ile-Leu	[1]
One-Letter Code	FFPVIGRILNGIL-NH <sub>2</sub>	[1][7]
Peptide Length	13 amino acids	[2]
Molecular Formula	C <sub>70</sub> H <sub>119</sub> N <sub>17</sub> O <sub>13</sub>	N/A
Molecular Weight	1415.8 g/mol	N/A
Net Charge (at pH 7)	+1	[4]

## Peptide Structure

### Primary and Secondary Structure

The primary sequence of **Temporin G** is Phe-Phe-Pro-Val-Ile-Gly-Arg-Ile-Leu-Asn-Gly-Ile-Leu-NH<sub>2</sub>. [1][8] Like other temporins, **Temporin G** lacks a defined secondary structure in aqueous or buffer solutions. [2] However, upon interaction with membrane-mimicking environments such as sodium dodecyl sulfate (SDS) micelles, trifluoroethanol (TFE), or the lipid bilayers of target cells, it undergoes a conformational change to form an amphipathic  $\alpha$ -helix. [2][3][4] This induced helicity is crucial for its biological activity, allowing the peptide to insert into and disrupt the cell membrane. [9] The amphipathic nature of this helix, with distinct hydrophobic and hydrophilic faces, facilitates its interaction with the lipid and charged components of the membrane.

### Mechanism of Action

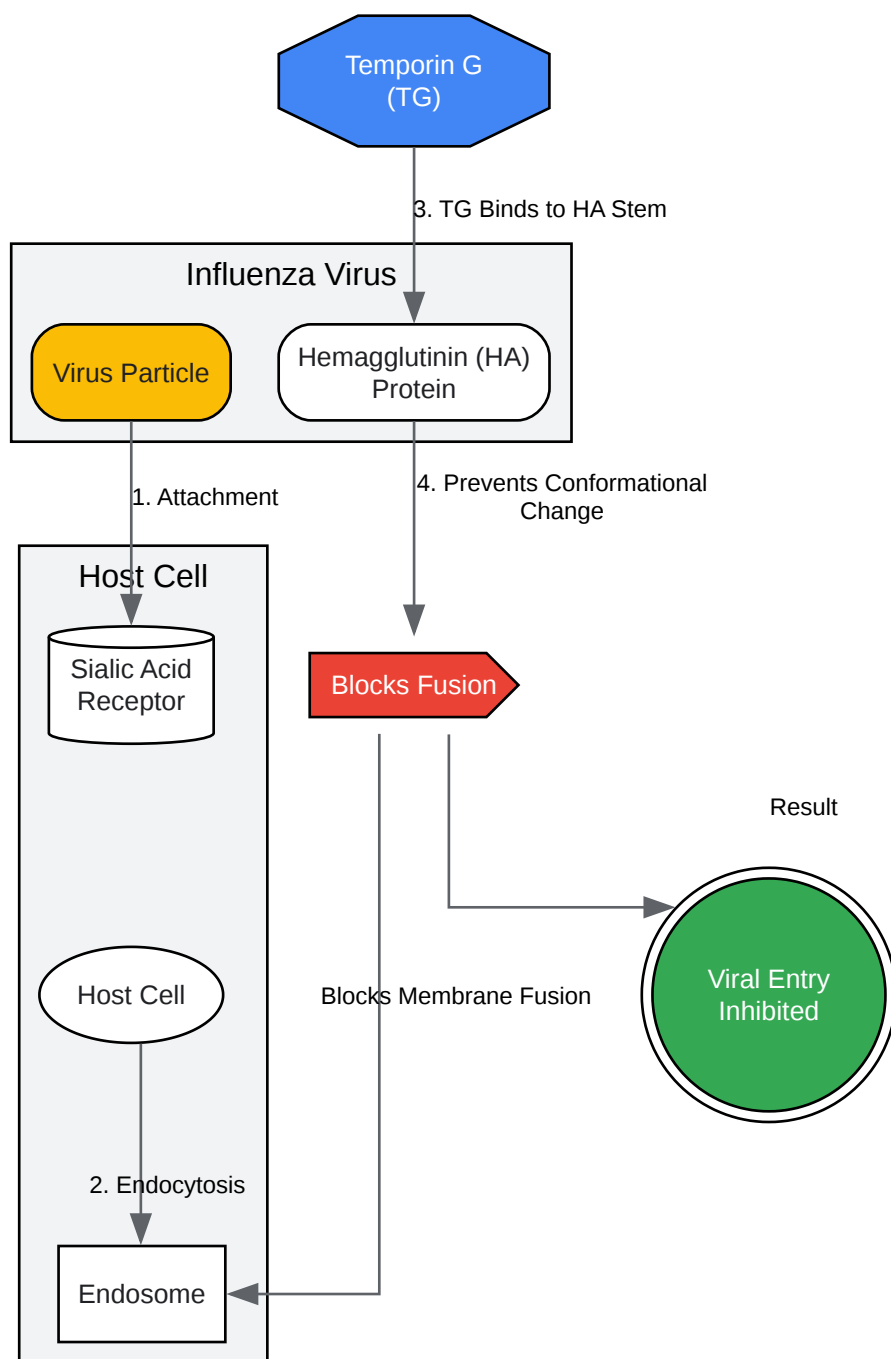
The primary antimicrobial mechanism of **Temporin G** is the physical disruption of the cell membrane of target pathogens. [4] Its antiviral activity, particularly against enveloped viruses like influenza, involves a more specific interaction with viral surface proteins. [5][10]

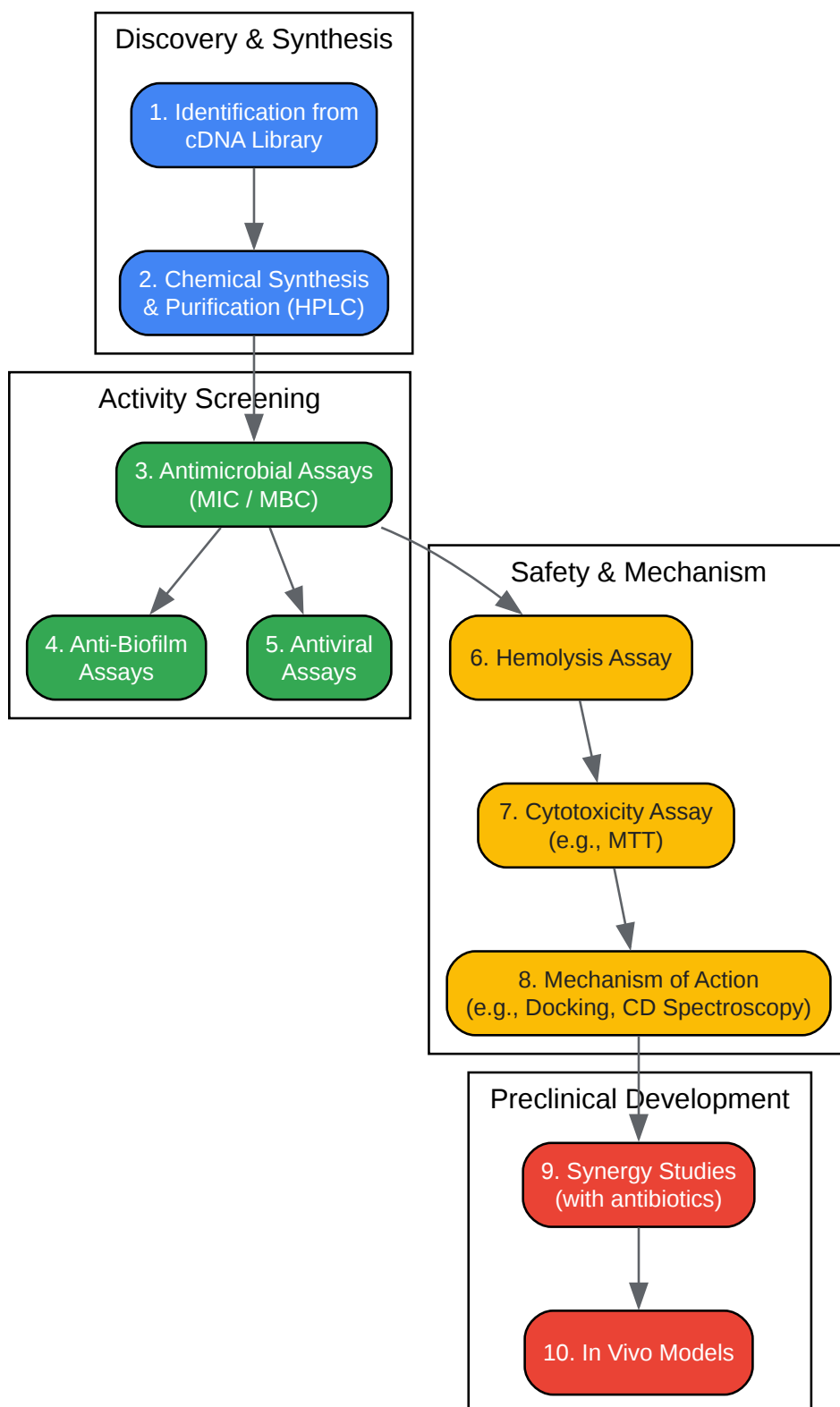
## Antibacterial and Anti-biofilm Activity

Against bacteria, the positively charged peptide is initially attracted to the negatively charged components of the bacterial cell wall.[9] Upon reaching the membrane, the hydrophobic environment induces the formation of an  $\alpha$ -helix, which then inserts into the lipid bilayer.[9] This insertion disrupts the membrane integrity, leading to pore formation, leakage of essential intracellular contents, and ultimately, cell death.[6] This direct, physical mechanism makes the development of microbial resistance less likely compared to conventional antibiotics that target specific metabolic pathways.[4] **Temporin G** has also been shown to be effective against bacterial biofilms and persister cells, which are notoriously difficult to treat.[6][11]

## Antiviral Activity

**Temporin G** has demonstrated significant activity against respiratory viruses, including influenza and parainfluenza viruses.[5] Its mechanism against influenza virus involves direct interaction with the viral surface glycoprotein, hemagglutinin (HA).[5][10] Molecular docking studies have shown that **Temporin G** binds to a conserved hydrophobic groove in the stem region of the HA2 subunit.[5] This binding event blocks the conformational changes in HA that are essential for the fusion of the viral envelope with the host cell's endosomal membrane, thereby preventing the virus from entering the cell and releasing its genetic material.[5]





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